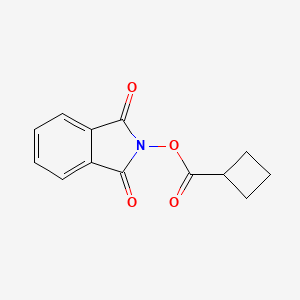
1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate
描述
1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as triethylamine . Another approach involves the use of phthalic anhydride and glycine in the presence of acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
科学研究应用
1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial materials
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a significant role in its biological activity. a comprehensive understanding of its mechanisms of action is still required, and further research is needed to enhance its potency and specificity for therapeutic applications .
相似化合物的比较
Similar Compounds
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
N-isoindoline-1,3-dione derivatives: Compounds with similar isoindoline nucleus and carbonyl groups.
Uniqueness
1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate is unique due to its specific cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclobutanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-11-9-6-1-2-7-10(9)12(16)14(11)18-13(17)8-4-3-5-8/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNCFRQUPDDSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Iodo-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B8074373.png)
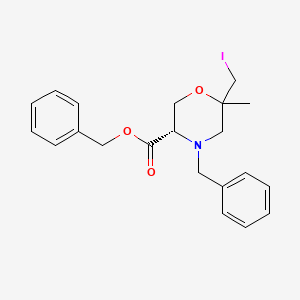
![Ethyl 2-[5-bromo-2-methyl-3-(4-methylsulfonylphenoxy)indol-1-yl]acetate](/img/structure/B8074376.png)
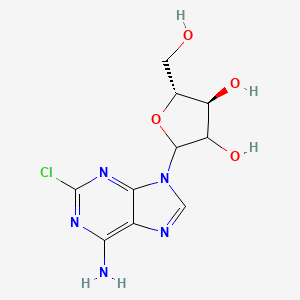
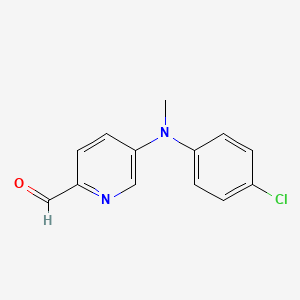
![Cyclopentyl 2-[methyl(6-sulfanylhexyl)amino]acetate](/img/structure/B8074393.png)
![1,1-Dibutyl-3-[3-[(dibutylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea](/img/structure/B8074400.png)
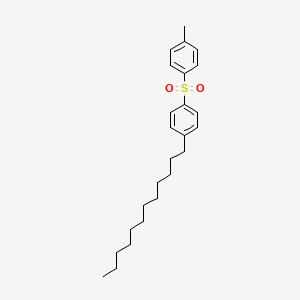
![Ditert-butyl 2,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]octanedioate](/img/structure/B8074403.png)
![(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8074406.png)
![isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8074424.png)
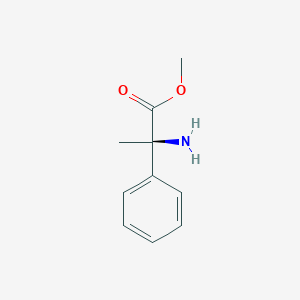
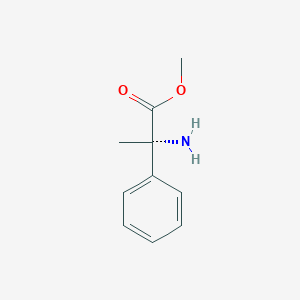
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one](/img/structure/B8074436.png)
